molecular formula C23H19N3O3 B2589493 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-50-2

3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Cat. No.: B2589493
CAS No.: 866143-50-2
M. Wt: 385.423
InChI Key: VYCRUHSYKOUCHZ-DAFNUICNSA-N
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Description

3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one is a synthetically derived organic compound featuring a complex molecular architecture centered on an indol-2-one scaffold. This scaffold is a privileged structure in medicinal chemistry, known for its prevalence in compounds with diverse biological activities. The specific substitution pattern of this molecule, particularly the oxime group and the 2,6-dimethylanilino moiety, suggests its potential utility as a key intermediate in organic synthesis and pharmaceutical research. Researchers can employ this compound in the development of novel kinase inhibitors, as the indolin-2-one core is a well-documented pharmacophore in several approved tyrosine kinase inhibitor drugs such as Sunitinib [https://pubmed.ncbi.nlm.nih.gov/16955020/]. Its structural complexity also makes it a candidate for use in probe discovery, where it can be screened against various biological targets to elucidate novel signaling pathways or protein functions. Furthermore, the molecule's design indicates potential for investigating apoptosis induction and cell cycle arrest in cancer cell lines, providing a valuable tool for oncological research and the development of targeted anti-proliferative therapies. This product is intended for research applications by qualified laboratory personnel only.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-9-8-10-16(2)20(15)24-23(28)29-25-21-18-13-6-7-14-19(18)26(22(21)27)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,24,28)/b25-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCRUHSYKOUCHZ-DAFNUICNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dimethylaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 1-phenyl-1H-indole-2,3-dione to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds structurally related to 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one exhibit significant anticancer properties. For instance, studies on indole derivatives have shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study : A study published in a peer-reviewed journal demonstrated that an indole derivative similar to this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

2. Antibacterial and Antifungal Properties
Compounds with similar structural motifs have been explored for their antibacterial and antifungal activities. The presence of the indole ring system is known to enhance the interaction with biological membranes and disrupt microbial cell integrity.

Case Study : Research has shown that certain indole derivatives exhibit potent activity against Staphylococcus aureus and Candida albicans, suggesting potential for development into therapeutic agents against resistant strains .

Material Science Applications

1. Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic cells. The ability to absorb light efficiently and convert it into electrical energy is crucial for enhancing the performance of solar cells.

Research Findings : Studies have indicated that incorporating indole derivatives into polymer matrices can improve charge transport properties, leading to higher efficiency in solar energy conversion .

Summary of Applications

Application AreaDescriptionCase Studies/Findings
Anticancer Activity Induces apoptosis in cancer cell linesIC50 values lower than cisplatin in MCF-7 cells
Antibacterial Activity Effective against resistant bacterial strainsSignificant inhibition of Staphylococcus aureus
Material Science Potential use in organic photovoltaic cellsImproved charge transport properties in polymer blends

Mechanism of Action

The mechanism of action of 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of 3-imino-2-oxindole derivatives. Key structural analogs and their differences are summarized below:

Compound Name Substituents at Position 3 Substituents at Position 1 Key Features Reference
Target Compound (2,6-Dimethylanilino)carbonyloxyimino Phenyl Electron-donating methyl groups on aniline enhance steric bulk; oxime bridge may influence tautomerism
3-[(3-Iodo-4-methylphenyl)amino]-2H-indol-2-one 3-Iodo-4-methylphenylamino None (1H-indol-2-one) Iodo substituent increases molecular weight; potential halogen bonding interactions
1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one 3,4-Dichlorophenylimino Allyl Dichlorophenyl group introduces electron-withdrawing effects; allyl substituent enhances solubility
3-[(4-Iodophenyl)imino]-1H-indol-2-one 4-Iodophenylimino None (1H-indol-2-one) Iodine atom may improve radiolabeling potential
1-Benzyl-3-methyl-1,3-dihydro-2H-indol-2-one Methyl Benzyl Simplified substituents; benzyl group increases lipophilicity

Key Observations :

  • The target compound’s 2,6-dimethylanilino group distinguishes it from analogs with halogens (e.g., iodine in , chlorine in ), which may alter pharmacokinetics or binding affinity.

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) LogP* Solubility (Predicted)
Target Compound C23H20N3O3 398.43 3.5 Low (lipophilic)
3-[(3-Iodo-4-methylphenyl)amino]-2H-indol-2-one C15H12IN2O 376.18 4.1 Very low
1-Allyl-3-[(3,4-dichlorophenyl)imino]-2-oxindole C17H13Cl2N3O 350.21 3.8 Moderate
3-[(4-Iodophenyl)imino]-1H-indol-2-one C14H9IN2O 348.14 3.2 Low

*Calculated using fragment-based methods.

Biological Activity

The compound 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, including an indole ring and various functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Indole Ring : A bicyclic structure that is significant in many biological systems.
  • Carbonyl and Imino Functional Groups : These groups suggest potential reactivity and interactions with biological targets.

Biological Activity Overview

The biological activity of 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one has been investigated in various studies, particularly regarding its antimicrobial and anticancer properties.

Antimycobacterial Activity

Recent studies have highlighted the potential of indole derivatives in combating Mycobacterium tuberculosis (Mtb). In a study evaluating various 1H-indoles, including derivatives similar to our compound, it was found that certain structures exhibited significant antimycobacterial activity. For instance:

  • Activity Against Mtb : Compounds showed effectiveness against multidrug-resistant strains without cross-resistance with first-line drugs.
  • Cell Viability : One derivative demonstrated low toxicity towards HepG2 and Vero cells at concentrations below 30 µM, indicating a favorable therapeutic index .

The mechanism by which 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity.
  • Binding Affinities : Techniques such as molecular docking studies could elucidate binding interactions with biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
3-(Aminomethyl)-1H-indoleIndole derivative with an amino groupLacks carbonyl and imino functionalities
5-MethylindoleMethylated indoleSimpler structure without additional substituents
2-(2,6-Dimethylphenyl)indoleIndole linked to dimethylphenylDifferent substitution pattern affecting reactivity

The presence of both carbonyl and imino groups in 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one sets it apart from other indole derivatives that may not exhibit similar reactivity or biological activity .

Case Studies

Several case studies have provided insights into the biological activity of indole derivatives:

  • Study on Antimycobacterial Properties :
    • A series of 20 1H-indoles were synthesized and evaluated for their ability to inhibit Mtb growth. The most promising compounds showed strong bactericidal activity at concentrations close to the Minimum Inhibitory Concentration (MIC), suggesting their potential as new anti-TB drugs .
  • Cytotoxicity Assessments :
    • In vitro tests indicated that certain derivatives did not show significant toxicity towards mammalian cells while maintaining effective antimicrobial properties. This balance is crucial for developing safe therapeutic agents .

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the oxime-linked 2,6-dimethylanilino moiety in this compound?

Methodological Answer: The 2,6-dimethylanilino group can be synthesized via condensation reactions between 2,6-dimethylaniline and carbonyl-containing intermediates under acidic conditions. For example, acetoacetone derivatives have been coupled with 2,6-dimethylaniline in ethanol with HCl catalysis to form stable imine intermediates, as demonstrated in analogous syntheses . The oxime linker is typically introduced using hydroxylamine derivatives under controlled pH (e.g., hydroxylamine hydrochloride in ethanol/water mixtures at 60–70°C). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors .

Q. Q2. How can researchers confirm the structural integrity of the oxime-indol-2-one core?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, single-crystal X-ray diffraction (SCXRD) has resolved similar indol-2-one derivatives, revealing bond lengths (e.g., C–N: ~1.28 Å for oxime) and torsion angles critical for validating stereochemistry . Alternatively, advanced NMR techniques (e.g., 15N^{15}\text{N}-HMBC) can confirm oxime connectivity by correlating nitrogen chemical shifts (~150–200 ppm) with adjacent carbonyl carbons (~170 ppm) .

Q. Q3. What preliminary assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: High-throughput screening (HTS) against kinase or protease targets is recommended due to the indol-2-one scaffold’s known inhibitory activity. For example, ATP-binding site assays (e.g., fluorescence polarization) can quantify binding affinity. Parallel cytotoxicity profiling using MTT assays in HEK-293 or HepG2 cell lines establishes baseline safety thresholds .

Advanced Research Questions

Q. Q4. How do π-π interactions and hydrogen bonding influence the compound’s crystallographic packing?

Methodological Answer: In analogous structures, π-π stacking between phenyl groups (centroid separation: ~4.3–5.2 Å) stabilizes crystal lattices, while N–H···O hydrogen bonds (distance: ~2.0 Å) between oxime and carbonyl groups enhance dimensionality. Computational tools like Mercury CSD can model these interactions using published crystallographic data . Experimental validation requires SCXRD with refinement software (e.g., SHELXL) to optimize R-factors (<0.07) .

Q. Q5. What mechanistic insights explain the oxime group’s reactivity under basic conditions?

Methodological Answer: The oxime’s nucleophilic nitrogen can undergo Beckmann rearrangement under strong bases (e.g., NaOH in DMSO), forming nitrile intermediates. Kinetic studies using 1H^{1}\text{H}-NMR monitoring (e.g., in D2_2O/NaOD) reveal rate constants dependent on substituent electronics. For instance, electron-withdrawing groups on the anilino ring accelerate rearrangement by stabilizing transition states .

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer: Systematic SAR involves synthesizing derivatives with variations in the phenyl (e.g., para-substituted halogens) and dimethylanilino (e.g., methyl-to-ethyl substitutions) groups. Computational docking (e.g., AutoDock Vina) predicts binding poses in target proteins, while free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity. Experimental validation uses IC50_{50} profiling in dose-response assays .

Q. Q7. What analytical challenges arise in quantifying hydrolytic degradation products?

Methodological Answer: Hydrolysis of the oxime-carbamate linkage generates 2,6-dimethylaniline and indol-2-one byproducts. LC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) and MRM detection (e.g., m/z 121 → 93 for 2,6-dimethylaniline) achieves sub-ppm sensitivity. Accelerated stability studies (40°C/75% RH for 6 months) model degradation kinetics .

Q. Q8. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?

Methodological Answer: The oxime group exists in syn/anti tautomers, with equilibrium governed by solvent polarity. UV-Vis spectroscopy in solvents like DMSO (high polarity) vs. toluene (low polarity) shows λmax_{\text{max}} shifts (~10 nm) indicative of tautomer ratios. Variable-temperature NMR (VT-NMR) in DMSO-d6_6 (25–80°C) quantifies thermodynamic parameters (ΔG, ΔH) using van’t Hoff plots .

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